molecular formula C9H9BrINO2 B12987733 7-Bromo-5-iodo-6-methyl-2,3-dihydro-1,4-benzodioxin-8-amine

7-Bromo-5-iodo-6-methyl-2,3-dihydro-1,4-benzodioxin-8-amine

Cat. No.: B12987733
M. Wt: 369.98 g/mol
InChI Key: NPPHTUJXFKYZMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-5-iodo-6-methyl-2,3-dihydro-1,4-benzodioxin-8-amine is a complex organic compound that belongs to the class of benzodioxins. This compound is characterized by the presence of bromine, iodine, and methyl groups attached to a benzodioxin ring system. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-iodo-6-methyl-2,3-dihydro-1,4-benzodioxin-8-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring system through a cyclization reaction. This can be achieved by reacting a suitable dihydroxybenzene derivative with a dihalide under basic conditions.

    Introduction of Bromine and Iodine: The bromine and iodine atoms are introduced through halogenation reactions. This can be done using bromine and iodine reagents in the presence of a catalyst.

    Methylation: The methyl group is introduced via a methylation reaction, typically using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-iodo-6-methyl-2,3-dihydro-1,4-benzodioxin-8-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to remove halogen atoms or reduce other functional groups within the molecule.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

7-Bromo-5-iodo-6-methyl-2,3-dihydro-1,4-benzodioxin-8-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: In industrial applications, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-5-iodo-6-methyl-2,3-dihydro-1,4-benzodioxin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-5-iodo-6-methyl-2,3-dihydro-1,4-benzodioxin-8-ol: This compound is similar but contains a hydroxyl group instead of an amine group.

    7-Bromo-5-iodo-6-methyl-2,3-dihydro-1,4-benzodioxin-8-carboxylic acid: This compound has a carboxylic acid group instead of an amine group.

Uniqueness

The presence of both bromine and iodine atoms, along with the amine group, makes 7-Bromo-5-iodo-6-methyl-2,3-dihydro-1,4-benzodioxin-8-amine unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C9H9BrINO2

Molecular Weight

369.98 g/mol

IUPAC Name

7-bromo-5-iodo-6-methyl-2,3-dihydro-1,4-benzodioxin-8-amine

InChI

InChI=1S/C9H9BrINO2/c1-4-5(10)7(12)9-8(6(4)11)13-2-3-14-9/h2-3,12H2,1H3

InChI Key

NPPHTUJXFKYZMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C(=C1I)OCCO2)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.